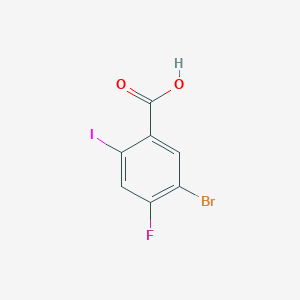

5-溴-4-氟-2-碘苯甲酸

描述

5-Bromo-4-fluoro-2-iodobenzoic acid is a chemical compound with the CAS number 1807757-08-9 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of similar compounds, such as 2-Iodobenzoic acid, can be achieved by a Sandmeyer reaction: the diazotization of anthranilic acid followed by a reaction with iodide . Another method involves the use of Oxone® in aqueous solution under mild conditions at room temperature .Molecular Structure Analysis

The molecular weight of 5-Bromo-4-fluoro-2-iodobenzoic acid is 344.91 . The InChI code is 1S/C7H3BrFIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12), and the InChI key is JKNWCJQYQUBDFL-UHFFFAOYSA-N .科学研究应用

- Cross-Coupling Reactions : 5-Bromo-4-fluoro-2-iodobenzoic acid serves as a valuable building block in palladium-catalyzed cross-coupling reactions. It can be coupled with aryl boronic acids or other nucleophiles to create biaryl compounds, which find applications in drug discovery and materials science .

- GK Activators : This compound is used as a starting material in the synthesis of 3,6-disubstituted 2-pyridinecarboxamides, which act as GK (glucokinase) activators. GK activators have potential therapeutic applications in treating type 2 diabetes .

- IBX (2-Iodoxybenzoic Acid) Synthesis : 5-Bromo-4-fluoro-2-iodobenzoic acid can be converted into IBX, a powerful oxidizing agent. IBX is employed in various oxidation reactions, including the conversion of alcohols to carbonyl compounds .

- DMP (Dess-Martin Periodinane) : Another oxidizing reagent, DMP, can be prepared from this compound. DMP is widely used for mild and selective oxidation of alcohols to aldehydes or ketones .

- Electron Transfer Dissociation (ETD) Reagents : 2-Fluoro-5-iodobenzoic acid, a derivative of our compound, is a precursor for generating ETD reagents via electrospray ionization (ESI) followed by collision-induced dissociation (CID). These reagents play a crucial role in mass spectrometry-based proteomics and peptide sequencing .

- Researchers have explored the use of 2-iodobenzoic acid derivatives, including our compound, as detoxifiers for organophosphorus nerve agents. These compounds can react with nerve agents, rendering them less toxic .

Organic Synthesis and Medicinal Chemistry

Oxidizing Reagents

Materials Science

Detoxification of Organophosphorus Nerve Agents

安全和危害

This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) according to regulation (EC) No 1272/2008 [CLP] and amendments . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective gloves, clothing, eye protection, and face protection, and washing all exposed external body areas thoroughly after handling .

作用机制

Target of Action

Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that halogenated benzoic acids can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the target, thereby altering its function.

属性

IUPAC Name |

5-bromo-4-fluoro-2-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNWCJQYQUBDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-fluoro-2-iodobenzoic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide](/img/structure/B2832895.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2832900.png)

![N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2832901.png)

![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2832902.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2832904.png)

![6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline](/img/structure/B2832908.png)

![2-hydroxy-N-(3-hydroxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832909.png)

![N-(2-Methylpropyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2832912.png)

![N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2832913.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2832916.png)